C3a (70-77)
Overview
Description
C3a (70-77) is an octapeptide corresponding to the COOH terminus of the complement component 3a (C3a). It exhibits the specificity and 1 to 2% of the biological activities of C3a . This compound is known for its role in the immune response, particularly in inflammation and anaphylaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions
C3a (70-77) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for C3a (70-77) are not detailed, the general approach would involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C3a (70-77) undergoes various biochemical reactions, including:
Binding Reactions: It binds to specific receptors on cell surfaces, such as the C3a receptor (C3aR), to exert its biological effects.
Degranulation: It induces histamine release and degranulation of mast cells.
Contraction: It promotes the contraction of smooth muscle tissues.
Common Reagents and Conditions
The common reagents used in the synthesis of C3a (70-77) include:
Amino acids: The building blocks of the peptide.
Coupling reagents: Such as HBTU or DIC, to facilitate peptide bond formation.
Protecting groups: Such as Fmoc or Boc, to protect reactive groups during synthesis.
Major Products Formed
The major product formed from the synthesis of C3a (70-77) is the octapeptide itself, which can then be used in various biological assays and research applications .
Scientific Research Applications
C3a (70-77) has several scientific research applications, including:
Immunology: It is used to study the complement system and its role in immune responses.
Inflammation: It is used to investigate the mechanisms of inflammation and anaphylaxis.
Pharmacology: It serves as a tool to study the effects of complement activation and the potential therapeutic targeting of the complement system.
Cell Biology: It is used to study cell signaling pathways and receptor interactions.
Mechanism of Action
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor on the surface of various immune cells . This binding triggers a cascade of intracellular signaling events that lead to the release of inflammatory mediators, such as histamine, and the activation of immune responses . The compound also modulates the function of leukocytes and enhances vascular permeability .
Comparison with Similar Compounds
Similar Compounds
C5a: Another anaphylatoxin with similar pro-inflammatory properties but different receptor specificity.
Uniqueness
C3a (70-77) is unique in that it retains the specificity of C3a but with reduced biological activity (1 to 2%) compared to the full-length C3a . This makes it a valuable tool for studying specific aspects of complement activation without the full range of effects seen with C3a .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNSBOBASKUDN-GUQPKPMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ala-Ser-His-Leu-Gly-Leu-Ala-Arg exert its biological effects? What are the downstream consequences?
A1: While the exact mechanism of interaction remains unclear, research suggests that Ala-Ser-His-Leu-Gly-Leu-Ala-Arg binds to specific receptors, likely similar to the C3a receptor, on the surface of target cells [, ]. This binding triggers a cascade of intracellular events, ultimately leading to:
- Smooth muscle contraction: Observed in guinea pig ileum and uterus preparations [, ].
- Histamine release: From rat mast cells, contributing to inflammatory responses [, ].
- Increased vascular permeability: Observed in both guinea pig and human skin models [].
Q2: What is the structural significance of the C-terminal arginine in Ala-Ser-His-Leu-Gly-Leu-Ala-Arg for its activity?
A2: The C-terminal arginine residue is crucial for the peptide's biological activity. Studies demonstrate that removing this arginine, resulting in the peptide Ala-Ser-His-Leu-Gly-Leu-Ala-Gly, drastically reduces its potency to approximately 1% compared to the full octapeptide []. This suggests that the positive charge and/or specific interactions mediated by the arginine side chain are essential for receptor binding and subsequent activation [].
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